2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one
Overview
Description
2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one, also known as CMQ-4, is a synthetic compound that has been used in scientific research since the early 1990s. It is a member of the quinazolinone family of compounds, and is used as a ligand for various receptors. CMQ-4 has been found to have a variety of biochemical and physiological effects, and has a wide range of applications in laboratory experiments.
Scientific Research Applications
Anticonvulsant Activity
Quinazolinone derivatives have been investigated for their anticonvulsant properties. For instance, a study designed and synthesized novel quinazolin-4(3H)-one derivatives, assessing their activity using the 6 Hz psychomotor seizure test. The most active compound demonstrated significant protection against seizures in mice, underscoring the therapeutic potential of these derivatives in epilepsy treatment (Kumar et al., 2011).
H1-Antihistaminic Activity
Another area of application is in the development of H1-antihistaminic agents. Several 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and tested for their in vivo H1-antihistaminic activity. One particular compound was found to be equipotent to the reference standard chlorpheniramine maleate, offering a potential new class of H1-antihistamines with less sedation (Alagarsamy et al., 2005).
Anticancer Activity
Quinazolinone derivatives also show promise in cancer treatment. A specific derivative demonstrated remarkable activity against CNS cancer cell lines in a study, highlighting the potential of these compounds as antitumor agents. The study's rational approach and QSAR techniques contributed to understanding the pharmacophoric requirements for inhibiting EGFR-tyrosine kinase, an important target in cancer therapy (Noolvi & Patel, 2013).
Corrosion Inhibition
Beyond pharmacological applications, quinazolinone derivatives have been explored as corrosion inhibitors. A study investigated new compounds derived from quinazolinone for their efficiency in protecting mild steel in acidic media. These compounds showed high inhibition efficiencies, indicating their potential as effective corrosion inhibitors (Errahmany et al., 2020).
properties
IUPAC Name |
2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-6-8-12(9-7-11)19-15(10-17)18-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHLXITVGGWFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398213 | |
Record name | 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22312-80-7 | |
Record name | 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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